molecular formula C21H19ClN2O2 B2943902 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-33-9

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2943902
CAS-Nummer: 946222-33-9
Molekulargewicht: 366.85
InChI-Schlüssel: FOXZEGPNGPACSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a carboxamide linked to a 2,4-dimethylphenyl moiety. The 2-oxo-1,2-dihydropyridine moiety enables planar conformation due to extended π-conjugation via the amide bridge, a feature critical for intermolecular interactions like hydrogen bonding .

Eigenschaften

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-8-9-19(15(2)11-14)23-20(25)18-7-4-10-24(21(18)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXZEGPNGPACSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amides, and other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The substituents on the dihydropyridine ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name (Structure) Substituents (R1, R2) Molecular Weight Key Features Reference
Target Compound R1: 3-Cl-C₆H₄-CH₂; R2: 2,4-Me₂-C₆H₃ 373.84 (est.) Planar conformation; potential for H-bonded dimerization
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: H; R2: 3-Br-2-Me-C₆H₃ 323.17 Near-planar (dihedral angle: 8.38°); centrosymmetric dimers via N–H⋯O bonds
N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: H; R2: 3-Cl-2-Me-C₆H₃ 278.72 Isostructural with bromo analog; identical H-bonding patterns
1-[(3-Chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: 3-Cl-C₆H₄-CH₂; R2: 2,4-F₂-C₆H₃ 374.77 Increased electronegativity from fluorine; unknown crystal packing
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide R1: 4-CF₃-C₆H₄-CH₂; R2: 3-pyridinyl 373.31 Trifluoromethyl enhances lipophilicity; structural similarity to target
Key Observations:
  • Planarity and Hydrogen Bonding : The dihydropyridine-carboxamide core facilitates planar conformations (dihedral angles <10°), promoting dimerization via N–H⋯O interactions. This is conserved across chloro, bromo, and methyl-substituted analogs .
  • Substituent Effects: Electron-Withdrawing Groups (Cl, Br, CF₃): Increase molecular polarity but may reduce solubility in nonpolar media. The 2,4-dimethylphenyl group in the target compound likely increases steric bulk compared to smaller substituents like fluorine .

Biologische Aktivität

The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , also known by its CAS number 946222-33-9 , exhibits significant biological activity that has garnered attention in various research fields. This article provides a detailed examination of its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Molecular Characteristics

Property Value
Molecular FormulaC21H19ClN2O2
Molecular Weight350.84 g/mol
IUPAC Name1-[(3-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
InChI KeyKTJMQWQXNXVVMW-UHFFFAOYSA-N

The compound features a dihydropyridine ring structure with a carboxamide group and two substituted phenyl groups, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, impacting physiological responses.

Case Study: Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. For instance, in vitro assays demonstrated that it exhibited cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
Mia PaCa-215.0
PANC-112.5
RKO10.0
LoVo18.5

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer therapies.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against various pathogens. The results from disk diffusion assays are summarized below:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

This antimicrobial efficacy indicates potential applications in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the molecular structure can enhance biological activity. For example:

  • Substitution on the phenyl rings has been shown to significantly affect binding affinity and selectivity towards biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.